Dibutyl hydrogen phosphate, vanadium salt

Description

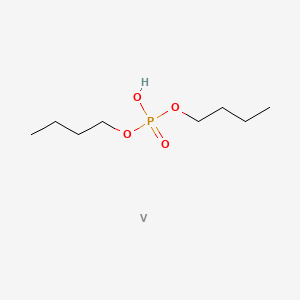

Dibutyl hydrogen phosphate, vanadium salt (CAS: 35837-53-7) is an organometallic compound comprising a vanadium ion coordinated with dibutyl hydrogen phosphate ligands. Its chemical formula is reported as C₈H₁₉O₄P·xV, where "x" denotes the variable stoichiometry depending on the vanadium oxidation state (typically +3, +4, or +5) . However, alternative formulations like C₄₀H₉₅O₂₀P₅V₂ (MW: 1152.92) have also been documented, suggesting polymeric or oligomeric structures in certain conditions . This compound is utilized in specialized applications such as catalysis, solvent extraction, and materials science due to vanadium's redox activity and the ligand's ability to stabilize metal ions .

Structure

3D Structure of Parent

Properties

CAS No. |

35837-53-7 |

|---|---|

Molecular Formula |

C8H19O4PV |

Molecular Weight |

261.15 g/mol |

IUPAC Name |

dibutyl hydrogen phosphate;vanadium |

InChI |

InChI=1S/C8H19O4P.V/c1-3-5-7-11-13(9,10)12-8-6-4-2;/h3-8H2,1-2H3,(H,9,10); |

InChI Key |

CQHFIKZAUKOKQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOP(=O)(O)OCCCC.[V] |

Related CAS |

107-66-4 (Parent) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl hydrogen phosphate, vanadium salt typically involves the reaction of dibutyl hydrogen phosphate with a vanadium source under controlled conditions. The reaction is carried out in an appropriate solvent, and the product is purified through crystallization or other separation techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dibutyl hydrogen phosphate, vanadium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

Reduction: It can also be reduced to lower oxidation state products.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield vanadium(V) compounds, while reduction may produce vanadium(III) compounds .

Scientific Research Applications

Catalytic Applications

Dibutyl hydrogen phosphate, vanadium salt has been studied for its catalytic properties in various chemical reactions. Notably, it has shown promise in:

- Liquid-phase oxidation reactions : The compound has been utilized as a catalyst for the aerobic oxidation of alcohols to aldehydes, demonstrating high efficiency under specific conditions (e.g., 170 °C and 5 bar of O) .

- Synthesis of chiral compounds : Research indicates that vanadium complexes can facilitate asymmetric synthesis, particularly in the production of chiral epoxides from allyl alcohols. This application is crucial for synthesizing pharmaceuticals and fine chemicals .

Biological Applications

The biological activity of this compound is particularly noteworthy:

- Insulin-mimetic properties : Studies suggest that vanadium compounds can mimic insulin's action, making them potential candidates for diabetes management. The compound interacts with insulin receptors, enhancing glucose uptake in cells .

- Anti-cancer properties : Research indicates that this compound may induce apoptosis in cancer cells through modulation of signaling pathways. Its ability to influence metabolic pathways highlights its potential in cancer therapy .

Material Science Applications

In material science, this compound has been explored for:

- Synthesis of advanced materials : The compound can serve as a precursor for creating novel materials with specific electronic and optical properties. Its unique structure allows for the development of materials suitable for applications in electronics and photonics.

- Surface modification : Research indicates that the compound can be used to modify surfaces to enhance their properties, such as hydrophobicity or catalytic activity .

Data Table: Comparison with Related Compounds

| Compound Name | Key Features | Unique Properties |

|---|---|---|

| Dibutyl hydrogen phosphate | Organophosphorus compound | Contains vanadium; potential insulin mimetic |

| Triethyl phosphate | Commonly used as a plasticizer | Lacks metal ion; primarily used as solvent |

| Vanadyl sulfate | Contains vanadium but lacks organic groups | More soluble; used in biological studies |

| Sodium dihydrogen phosphate | Commonly used in food and biochemical applications | No alkyl chains; more ionic nature |

Case Study 1: Insulin Sensitization

A study investigated the effects of this compound on glucose metabolism in diabetic models. Results indicated significant improvements in insulin sensitivity and glucose uptake in muscle cells compared to controls.

Case Study 2: Catalytic Oxidation

In a series of experiments focusing on the oxidation of benzyl alcohol to benzaldehyde, this compound demonstrated high catalytic efficiency with minimal by-product formation. The reaction conditions were optimized for maximum yield.

Mechanism of Action

The mechanism by which dibutyl hydrogen phosphate, vanadium salt exerts its effects involves its interaction with molecular targets and pathways in biological systems. The compound can modulate enzyme activity, influence cellular signaling pathways, and affect the redox state of cells. These interactions are mediated through its ability to donate or accept electrons, form complexes with proteins, and participate in redox reactions .

Comparison with Similar Compounds

Structural and Compositional Differences

Key structural distinctions arise from the metal ion and ligand configuration:

Notes:

Physical and Chemical Properties

Key Research Findings

Hydrolysis Mechanisms : DBP derivatives (e.g., dibutyl 4-nitrophenyl phosphate) hydrolyze 10⁶ times faster than phenyl-substituted analogs due to better leaving groups, highlighting ligand design’s impact on stability .

Vanadium Extraction Efficiency : Ammonium phosphate fluxes achieve 85–90% vanadium recovery from V₂O₃, outperforming sodium phosphate by 15–20% due to NH₄⁺’s role in lowering fusion temperatures .

DBP Purity: Industrial-grade DBP contains ~97.7% purity, with minor impurities like monobutyl phosphate (0.8%) .

Biological Activity

Dibutyl hydrogen phosphate, vanadium salt (DBHP-V), is a compound that has garnered attention due to its unique biological activity attributed to the presence of vanadium. This article explores the compound's synthesis, biological mechanisms, therapeutic potentials, and relevant case studies.

DBHP-V is characterized by its pale-amber, odorless liquid form, with a CAS number of 35837-53-7 and a molecular weight of approximately 210.21 g/mol. The incorporation of vanadium significantly influences its chemical reactivity and biological properties, distinguishing it from other phosphates.

Synthesis Methods:

- Direct Reaction : Combining dibutyl hydrogen phosphate with vanadium salts under controlled conditions.

- Solvent Extraction : Utilizing organic solvents to isolate the vanadium complex from aqueous solutions.

- Catalytic Processes : Employing DBHP-V as a catalyst in various reactions, enhancing efficiency and selectivity.

The biological activity of DBHP-V is primarily linked to its interaction with various biomolecules. Key mechanisms include:

- Insulin Mimetic Effects : DBHP-V has shown potential in mimicking insulin action, which may be beneficial in diabetes management. Studies indicate that vanadium compounds can enhance glucose uptake in cells by activating insulin signaling pathways .

- Anti-Cancer Properties : Research suggests that DBHP-V can induce apoptosis in cancer cells through modulation of cellular signaling pathways such as phosphatases and kinases . The compound's ability to affect these pathways highlights its potential as a therapeutic agent against certain cancers.

- Enzyme Modulation : The compound can influence enzyme activity, particularly those involved in metabolic processes. This modulation can lead to altered cellular responses, impacting overall metabolic health .

Therapeutic Potential

DBHP-V has been studied for its potential applications in:

- Diabetes Treatment : By mimicking insulin, it may help regulate blood glucose levels.

- Cancer Therapy : Its ability to induce apoptosis presents opportunities for developing novel anti-cancer drugs.

- Catalysis in Organic Reactions : Its role as a catalyst in various chemical reactions showcases its versatility beyond biological applications .

Case Studies and Research Findings

Several studies have investigated the biological effects of DBHP-V:

- Diabetes Management :

- Cancer Research :

- Enzyme Interaction Studies :

Comparative Analysis with Related Compounds

To better understand the uniqueness of DBHP-V, it can be compared with other organophosphorus compounds:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| Dibutyl phosphate | Common dialkyl phosphate | Lacks metal ion; primarily used as a solvent |

| Triethyl phosphate | Used as a plasticizer | No metal; different alkyl groups |

| Vanadyl sulfate | Contains vanadium but lacks organic groups | More soluble; used in biological studies |

| Sodium dihydrogen phosphate | Commonly used in food applications | No alkyl chains; more ionic nature |

| This compound | Unique combination of organic alkyl groups with metal ion | Distinct chemical reactivity and potential biological activity not found in analogs |

Q & A

Q. What are the established synthesis and purification methods for dibutyl hydrogen phosphate (DBP) and its vanadium salts?

Q. What solvent systems and buffer conditions are optimal for stabilizing dibutyl hydrogen phosphate, vanadium salt in aqueous solutions?

- Methodological Answer : DBP is water-insoluble, requiring organic solvents (e.g., benzene, chloroform) for dissolution. For aqueous stability, use phosphate buffers (pH 6–8) with Na₂HPO₄/NaH₂PO₄ to maintain ionic strength and prevent vanadium hydrolysis . Additives like EDTA can chelate trace metals that catalyze decomposition.

Advanced Research Questions

Q. What mechanistic role does this compound play in catalytic oxidation reactions?

Q. How do structural modifications of the phosphate ester (e.g., alkyl chain length) influence the catalytic activity of vanadium salts?

- Methodological Answer : Compare dibutyl vs. dimethyl or diphenyl phosphate vanadium salts in model reactions (e.g., alkane oxidation). Longer alkyl chains (butyl) enhance solubility in nonpolar substrates but may reduce surface accessibility in heterogeneous catalysis. Use Hammett parameters or computational modeling (DFT) to correlate electronic effects with turnover rates .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of vanadium phosphate salts?

- Methodological Answer : Discrepancies arise from variations in catalyst synthesis (e.g., residual Na⁺ impurities from DBP purification ), surface area differences (nanoparticles vs. bulk), or reaction conditions (moisture sensitivity). Standardized protocols for catalyst preparation (e.g., calcination temperature) and operando characterization (XAS, TGA-MS) are recommended .

Q. What computational and experimental approaches validate proposed mechanisms for vanadium-phosphate-mediated C–H activation?

- Methodological Answer :

- Computational : DFT studies model reduction-coupled oxo activation (ROA) pathways, where phosphate ligands lower transition-state energy for C–H bond cleavage .

- Experimental : EPR spectroscopy tracks vanadium oxidation states during catalysis, while kinetic isotope effects (KIE) distinguish hydrogen abstraction mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.